

Application Notes and Protocols: Metal-Catalyzed Cycloaddition Reactions of Ynamides

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Ynamides have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by an electron-rich alkyne polarized by the adjacent nitrogen atom, render them highly reactive partners in a variety of cycloaddition reactions. The strategic use of metal catalysts has further expanded the synthetic utility of ynamides, enabling the construction of a diverse array of complex nitrogen-containing heterocyclic scaffolds with high efficiency and selectivity. These heterocyclic motifs are of significant interest to the pharmaceutical industry due to their prevalence in biologically active molecules and approved drugs.

This document provides detailed application notes and experimental protocols for key metal-catalyzed cycloaddition reactions of ynamides, including gold-catalyzed [3+2] cycloaddition, rhodium-catalyzed [2+2] and [2+2+2] cycloadditions, and palladium-catalyzed intramolecular [2+2] cycloaddition. The information presented is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Gold-Catalyzed [3+2] Cycloaddition of Ynamides and Isoxazoles

Gold catalysts, particularly Au(I) complexes, have proven to be highly effective in activating the triple bond of ynamides towards nucleophilic attack. One of the prominent applications is the formal [3+2] cycloaddition with isoxazoles, which provides a direct and atom-economical route



to highly substituted 2-aminopyrroles.[1][2][3] This reaction is believed to proceed through the formation of an α -imino gold carbene intermediate.[1][2]

Application Notes:

The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This gold-catalyzed cycloaddition offers a modular and efficient approach to synthesize libraries of substituted 2-aminopyrroles for drug discovery screening. The reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules.

Quantitative Data Summary:

Entry	Ynami de (R¹)	Isoxaz ole (R², R³)	Cataly st (mol%)	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
1	Ts	Ph, H	(ArO)₃P AuNTf₂ (5)	DCE	80	3	95	[1]
2	Ts	Me, H	(ArO)₃P AuNTf₂ (5)	DCE	80	3	85	[1]
3	Ns	Ph, H	(ArO)₃P AuNTf₂ (5)	DCE	80	3	92	[1]
4	Вос	Ph, H	(ArO)₃P AuNTf₂ (5)	DCE	80	12	78	[1]

Experimental Protocol: General Procedure for Gold-Catalyzed [3+2] Cycloaddition

To a screw-capped vial equipped with a magnetic stir bar are added the ynamide (0.2 mmol, 1.0 equiv), the isoxazole (0.24 mmol, 1.2 equiv), and the gold catalyst ((ArO)₃PAuNTf₂, 5



mol%, where Ar = 2,4-di-tert-butylphenyl). The vial is then charged with 1,2-dichloroethane (DCE, 1.0 mL). The mixture is stirred at 80 °C for the time indicated in the table above. Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 2-aminopyrrole product.

Reaction Mechanism Workflow:



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Caption: Proposed mechanism for the gold-catalyzed [3+2] cycloaddition of ynamides and isoxazoles.

Rhodium-Catalyzed [2+2] Cycloaddition of Ynamides and Nitroalkenes

Rhodium catalysts are effective in promoting the [2+2] cycloaddition of ynamides with electrondeficient alkenes, such as nitroalkenes. This reaction provides access to functionalized cyclobutenamides, which are valuable synthetic intermediates. The presence of sodium tetraphenylborate has been found to be crucial for the efficiency of this transformation.[4]

Application Notes:

Cyclobutane rings are increasingly incorporated into drug candidates to enhance their metabolic stability, reduce planarity, and provide specific conformational constraints. The resulting cyclobutenamides from this rhodium-catalyzed reaction can serve as precursors to a variety of saturated and unsaturated four-membered ring systems with potential applications in medicinal chemistry.



Quantitative Data Summary:

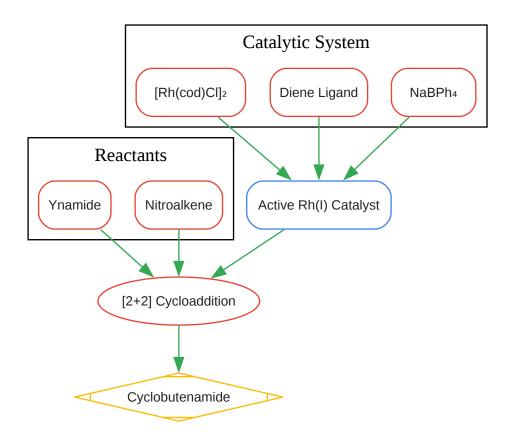
Entr y	Yna mide (R¹)	Nitro alke ne (R²)	Catal yst	Addi tive	Solv ent	Tem p (°C)	Time (h)	Yield (%)	dr	Refer ence
1	Ts-Ph	Ph- CH= CHN O ₂	[Rh(c od)Cl]	NaBP h4	DCE	rt	16	85	>20:1	[4]
2	Ts-Me	Ph- CH= CHN O ₂	[Rh(c od)Cl]	NaBP h4	DCE	rt	16	75	>20:1	[4]
3	Ts-Ph	Me- CH= CHN O ₂	[Rh(c od)Cl]	NaBP h4	DCE	rt	16	68	4:1	[4]
4	Ns- Ph	Ph- CH= CHN O ₂	[Rh(c od)Cl]	NaBP h4	DCE	40	6	90	>20:1	[4]

Experimental Protocol: General Procedure for Rhodium-Catalyzed [2+2] Cycloaddition

In a nitrogen-filled glovebox, [Rh(cod)Cl]₂ (5 mol%) and a diene ligand (e.g., (R)-BINAP, 10 mol%) are added to a vial. Anhydrous 1,2-dichloroethane (DCE, 0.5 M) is added, and the mixture is stirred for 30 minutes. Sodium tetraphenylborate (NaBPh₄, 20 mol%) is then added, and the mixture is stirred for another 30 minutes. The ynamide (1.0 equiv) and the nitroalkene (1.2 equiv) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.



Logical Relationship Diagram:



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Caption: Key components and outcome of the rhodium-catalyzed [2+2] cycloaddition.

Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition of Ynamides

The rhodium(I)-catalyzed [2+2+2] cycloaddition of ynamides with diynes is a powerful method for the synthesis of axially chiral N,O-biaryls.[5] The use of a chiral ligand, such as (S)-xylyl-BINAP, allows for excellent enantioselectivity in the formation of these structurally interesting compounds.[5]

Application Notes:

Biaryl scaffolds are prevalent in many top-selling drugs and are considered privileged structures in medicinal chemistry.[6] They are often found in kinase inhibitors and other therapeutic agents.[7][8] The ability to synthesize N,O-biaryls with high enantiopurity through







this rhodium-catalyzed cycloaddition opens up avenues for the discovery of novel drug candidates with improved potency and selectivity.

Quantitative Data Summary:



Entry	Ynam ide (Ar)	Diyne	Catal yst/Li gand (mol %)	Solve nt	Temp (°C)	Yield (%)	dr	ee (%)	Refer ence
1	Phenyl	1,2- bis(pro p-2- yn-1- yloxy) benze ne	[Rh(co d) ₂]BF 4/(S)- xylyl- BINAP (10)	CICH2 CH2CI	85	85	1.5:1	98	[5]
2	4- MeO- Ph	1,2- bis(pro p-2- yn-1- yloxy) benze ne	[Rh(co d) ₂]BF 4/(S)- xylyl- BINAP (10)	CICH2 CH2CI	85	82	1.4:1	97	[5]
3	4-F-Ph	1,2- bis(pro p-2- yn-1- yloxy) benze ne	[Rh(co d) ₂]BF 4/(S)- xylyl- BINAP (10)	CICH2 CH2CI	85	78	1.6:1	99	[5]
4	2-Me- Ph	1,2- bis(pro p-2- yn-1- yloxy) benze ne	[Rh(co d) ₂]BF 4/(S)- xylyl- BINAP (10)	CICH2 CH2CI	85	75	2.0:1	96	[5]



Methodological & Application

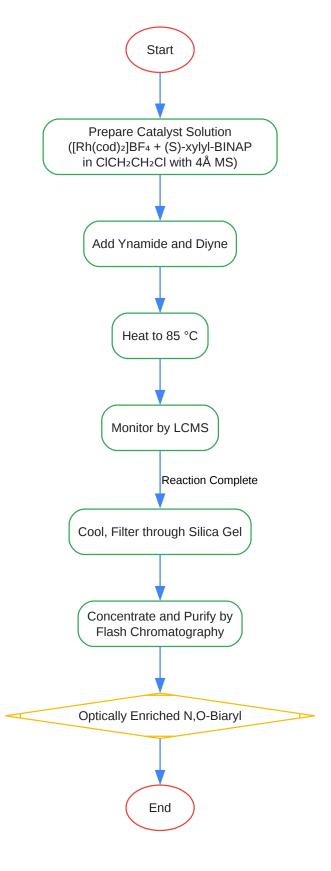
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Experimental Protocol: General Procedure for Asymmetric [2+2+2] Cycloaddition

To a solution of [Rh(cod)₂]BF₄ (10 mol%) and (S)-xylyl-BINAP (10 mol%) in anhydrous 1,2-dichloroethane (5.0 mM) is added 4Å Molecular Sieves in a sealed tube. The mixture is stirred at room temperature for 10 minutes before the respective ynamide (1.00 mmol) and diyne (2.00 mmol) are added. The solution is heated to 85 °C and the reaction progress is monitored by LCMS. After the reaction is complete, the solution is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate/hexanes (1:1). The filtrate is concentrated in vacuo to afford a crude mixture of diastereomers, which is then purified by flash column chromatography.[5]

Experimental Workflow Diagram:





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Caption: Workflow for the rhodium-catalyzed asymmetric [2+2+2] cycloaddition.



Palladium-Catalyzed Intramolecular [2+2] Cycloaddition of N-Allyl-Ynamides

Palladium catalysts can initiate a cascade reaction of N-allyl ynamides, involving an N-to-C allyl transfer followed by an intramolecular [2+2] cycloaddition of the resulting ketenimine intermediate.[9] This tandem sequence is highly stereoselective and leads to the formation of bridged and fused bicycloimines, depending on the substitution pattern of the alkene.[9]

Application Notes:

The synthesis of complex, fused, and bridged bicyclic structures is of great interest in drug discovery for exploring novel chemical space and developing compounds with unique three-dimensional shapes. The products of this palladium-catalyzed cascade can be further functionalized to generate a variety of complex nitrogen-containing scaffolds for biological evaluation.

Quantitative Data Summary:



Entry	N-Allyl Ynami de Substit uents	Cataly st (mol%)	Solven t	Temp (°C)	Time (h)	Yield (%)	dr	Refere nce
1	y- branche d, O- tethere d styryl	Pd(PPh 3)4 (5)	Toluene	70	2	80	≥20:1	[9]
2	y- branche d, C- tethere d styryl	Pd(PPh 3)4 (5)	Toluene	70	2	75	≥20:1	[9]
3	Unsubs tituted allyl	Pd(PPh 3)4 (5)	Toluene	70	2	61 (mixture)	-	[9]
4	Z- alkene	Pd(PPh 3)4 (5)	Toluene	70	2	72	9:1	[9]

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular [2+2] Cycloaddition

A solution of the N-allyl ynamide (1.0 equiv) in toluene (0.1 M) is prepared in a reaction vessel. To this solution is added Pd(PPh₃)₄ (5 mol%). The vessel is sealed, and the reaction mixture is heated to 70 °C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the bicycloimine product.[9]

Reaction Cascade Diagram:





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Caption: Cascade sequence in the palladium-catalyzed reaction of N-allyl ynamides.

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